molecular formula C4H11NO B041920 4-Amino-1-butanol CAS No. 13325-10-5

4-Amino-1-butanol

Cat. No. B041920
CAS RN: 13325-10-5
M. Wt: 89.14 g/mol
InChI Key: BLFRQYKZFKYQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The fermentative production of 4AB from glucose has been successfully achieved through metabolic engineering of Corynebacterium glutamicum. By incorporating a pathway that includes putrescine aminotransferase (encoded by ygjG) and aldehyde dehydrogenase (encoded by yqhD) from Escherichia coli, 4AB can be synthesized from putrescine. Further optimization of this process, through fine-tuning the expression levels of the involved genes, eliminating competing pathways, and optimizing culture conditions, led to a significant yield of 24.7 g/L of 4AB in a fed-batch culture of the engineered strain (Prabowo et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been thoroughly analyzed through Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Investigations into the molecular electronic energy, geometrical structure, harmonic vibrational spectra, and other properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gaps, and thermodynamical properties have provided deep insights into the structural features of 4AB (Muthu & Paulraj, 2012).

Chemical Reactions and Properties

4AB's versatility is highlighted through its reactivity with amines, enabling the synthesis of optically active 4-amino-2(5H)-furanones. This process involves an asymmetric alkyne addition to aldehydes followed by an aliphatic amine addition, resulting in products with high enantioselectivity. The ease of electrophilic substitution reactions also underscores the chemical reactivity of 4AB and its derivatives (Zhou, Yu, & Pu, 2009).

Physical Properties Analysis

The physical properties of 4AB and related compounds, including their crystalline structures and phase behaviors, are critical for understanding their applications in materials science and synthetic chemistry. For example, the synthesis and characterization of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate synthase inhibitors highlight the importance of understanding the physical characteristics of 4AB derivatives for pharmaceutical applications (Guo-qing, 2013).

Chemical Properties Analysis

The chemical properties of 4AB, such as its reactivity and interactions with other compounds, are foundational to its utility in synthesis and materials science. Investigations into the reactivity of gamma-hydroxy-alpha, beta-acetylenic esters with amines provide insights into the synthesis pathways and chemical behavior of 4AB-related compounds, illustrating the compound's capacity for facilitating diverse chemical transformations (Liu Qiao-yun, 2012).

Scientific Research Applications

  • Synthesis of N-(4-hydroxybutyl)-N′-R-thioureas and 2-(R)-imino)hexahydro-1,3-thiazepines : 4-amino-1-butanol is utilized in the synthesis of these compounds, with applications in chemistry and pharmaceuticals (Ambartsumova et al., 1997).

  • Catalyst in Acetic Acid Esterification : It acts as a catalyst in the esterification of acetic acid with 1-butanol, a process relevant in industrial chemistry (Tankov & Yankova, 2018).

  • Stability in High-Pressure Environments : The compound shows stability in spatial hydrogen bond networks under high pressures, suggesting potential applications in high-pressure chemistry and material sciences (Rodnikova et al., 2014).

  • Stable Cationic Form in Chemical Structures : It exists in a stable cationic form, useful in the study of hydrogen bonds and molecular structures (Zhang et al., 2006).

  • Intermediate in Dolutegravir Synthesis for HIV/AIDS Treatment : Its derivative (R)-3-amino-1-butanol, synthesized using a novel transaminase, is a key intermediate in the synthesis of Dolutegravir, a medication for HIV/AIDS (Tang et al., 2019).

  • Combustion Chemistry of Linear and Branched Alcohols : The compound is studied in the context of the combustion chemistry of butanol isomers, relevant in energy and fuel research (Sarathy et al., 2012).

  • Microbial Production from Glucose : Engineered Corynebacterium glutamicum has been used for its microbial production from glucose, indicating its biotechnological applications (Prabowo et al., 2020).

  • Inhibitor of Placenta Growth Factor (PIGF-1) : Some derivatives exhibit good biological activity as inhibitors of PIGF-1, relevant in medical research (Vanasundari et al., 2018).

Safety And Hazards

4-Amino-1-butanol is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

4-Amino-1-butanol is an important pharmaceutical intermediate compound and a precursor of biodegradable polymers for gene delivery . It has been used in the synthesis of cyclic amines , as a linker in the synthesis of highly branched poly (β-amino esters) (HPAEs) for gene delivery , as a side chain to modulate antimicrobial and hemolytic activities of copolymers , and in the total synthesis of (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A .

properties

IUPAC Name

4-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFRQYKZFKYQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158027
Record name 4-Aminobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-butanol

CAS RN

13325-10-5
Record name 4-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13325-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-butanol
Reactant of Route 2
4-Amino-1-butanol
Reactant of Route 3
4-Amino-1-butanol
Reactant of Route 4
4-Amino-1-butanol
Reactant of Route 5
4-Amino-1-butanol
Reactant of Route 6
4-Amino-1-butanol

Citations

For This Compound
1,120
Citations
CPS Prabowo, JH Shin, JS Cho… - Biotechnology and …, 2020 - Wiley Online Library
4‐Amino‐1‐butanol (4AB) serves as an important intermediate compound for drugs and a precursor of biodegradable polymers used for gene delivery. Here, we report for the first time …
Number of citations: 7 onlinelibrary.wiley.com
P Rizzarelli, C Puglisi - … An International Journal Devoted to the …, 2008 - Wiley Online Library
… Each poly(ester amide) repeat unit contains one bond that can be broken by the two main fragmentation mechanisms but the 4-amino-1-butanol moiety can be oriented in two different …
Z Idris, N Peresunko, KJ Jens, DA Eimer - Fluid Phase Equilibria, 2015 - Elsevier
Vapor liquid equilibrium (VLE) data of CO 2 solubility in aqueous amine solutions are essential for solving problems associated with flue gas purification. This work presents new VLE …
Number of citations: 16 www.sciencedirect.com
C Li, SY Tzeng, LE Tellier, JJ Green - ACS applied materials & …, 2013 - ACS Publications
… Poly(β-amino ester) (PBAE) poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) end-… poly(1,4-butanediol diacrylate-co-4-amino-1-butanol)-based multilayers are promising for DNA …
Number of citations: 20 pubs.acs.org
MN Rodnikova, VM Troitskii, IA Solonina… - Russian Journal of …, 2015 - Springer
… The crystallization of 4 amino 1 butanol is observed at pressures of 200– 250 MPa. The resulting data are discussed from the viewpoint of the stability of spatial hydrogen bond net …
Number of citations: 2 link.springer.com
CPS Prabowo, JH SHIN, JS CHO, TU CHAE… - 한국생물공학회 학술 …, 2022 - dbpia.co.kr
4-Amino-1-butanol (4AB) is used as an intermediate compound for drugs and a precursor of biodegradable polymers used for gene delivery. The production of 4AB relies on chemical …
Number of citations: 4 www.dbpia.co.kr
EM Scheers, A Forsby… - Alternatives to Laboratory …, 2002 - journals.sagepub.com
… , the position of the hydroxyl group appeared to play an important role for the toxicity of the compound, as indicated by the significantly different NI50 values for 4-amino-1-butanol and 4-…
Number of citations: 3 journals.sagepub.com
CPS PRABOWO, JH SHIN, JS CHO, TU CHAE… - 한국생물공학회 학술 …, 2020 - dbpia.co.kr
4-Amino-1-butanol (4AB) has been important intermediate for drugs and biodegradable polymers. This is first time producing 4-amino-1-butanol from renewable resources. The …
Number of citations: 0 www.dbpia.co.kr
A Benamor, N Mahmud, MS Nasser… - Industrial & …, 2018 - ACS Publications
… The equilibrium solubility of carbon dioxide in aqueous solutions of 4-amino-1-butanol at low partial pressures and two different concentrations (5 molar and 30 wt %) and a temperature …
Number of citations: 7 pubs.acs.org
M Hassan, S Morimoto, H Murakami… - Bioscience …, 2007 - Taylor & Francis
… Furthermore, the enzyme did not oxidize with 4-amino-1-butanol. These results indicate that the methyl group on the amine portion of the substrate affect to the catalytic activity of TMA-…
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.